N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-19(21,22)28-12-7-5-11(6-8-12)24-18(27)17(26)23-9-15(25)14-10-29-16-4-2-1-3-13(14)16/h1-8,10,15,25H,9H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHTZDPVDEZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene core can be synthesized through cyclization reactions involving 2-(1-benzothiophen-3-yl)ethylamines with aromatic aldehydes in the presence of triisopropylchlorosilane.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions.
Incorporation of the Trifluoromethoxyphenyl Group: This step involves the use of trifluoromethoxyphenyl reagents under mild reaction conditions to ensure high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzothiophene and trifluoromethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield benzothiophene ketones, while reduction could produce benzothiophene alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural components suggest potential activity against various biological targets.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may possess anticancer properties. For instance, derivatives of benzothiophene have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share these properties, warranting further investigation into its efficacy against different cancer cell lines.
Anticancer Research
Research has highlighted the importance of benzothiophene derivatives in anticancer drug development. The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further exploration.
- Case Studies : In a study evaluating the cytotoxic effects of similar compounds, it was observed that certain benzothiophene derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide could potentially have similar effects .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 20 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Material Science
Beyond medicinal applications, this compound has potential uses in material science due to its chemical properties.
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing advanced materials. Its functional groups may allow for incorporation into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. This could lead to applications in coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
a) N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
- Key Differences: Replaces the benzothiophene-hydroxyethyl group with a piperidinylmethyl moiety attached to a methylsulfanylbenzyl group. Molecular Weight: 481.533 vs. an estimated ~450–470 for the target compound (based on structural components). Lipophilicity: The methylsulfanylbenzyl group may increase logP compared to the target’s hydroxyethyl-benzothiophene, impacting membrane permeability .
b) N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide ()
- Key Differences: Substitutes benzothiophene with a dihydroindole ring and replaces trifluoromethoxy with trifluoromethyl. Pharmacological Implications: Trifluoromethyl groups are often associated with enhanced receptor affinity due to strong electron-withdrawing effects .
Benzothiophene-Containing Analogues
N-(4-aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide hydrochloride ()
- Key Differences: Uses an acetamide linker instead of ethanediamide, reducing hydrogen-bonding capacity. The cyclohexylamine group introduces steric bulk and basicity, which may affect target engagement.
Triazole and Sulfonyl Derivatives
Compounds 7–9 from (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones )
- Key Differences :
- Triazole cores replace ethanediamide linkers, introducing tautomeric possibilities (thione vs. thiol forms).
- Spectroscopic Data : IR spectra show νC=S at 1247–1255 cm⁻¹, absent in ethanediamides, which exhibit strong νC=O bands (~1660 cm⁻¹).
- Biological Relevance : Triazoles are common in antifungal agents, whereas ethanediamides may favor protease inhibition .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure with a benzothiophene moiety and a trifluoromethoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 405.47 g/mol. The presence of functional groups such as hydroxyl, amine, and trifluoromethoxy contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₂S |
| Molecular Weight | 405.47 g/mol |
| LogP | 5.182 |
| PSA | 209.40 |
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving the reaction of benzothiophene derivatives with appropriate amines and acylating agents. A common synthetic route includes:
- Formation of Intermediate :
- Reacting 1-benzothiophene-3-carboxylic acid with 2-aminoethanol to form 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine.
- Final Product Formation :
- The intermediate is then reacted with a suitable acyl chloride (e.g., trifluoromethoxy phenyl acyl chloride) under basic conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, similar to other compounds in its class.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound inhibited cyclooxygenase (COX) and lipoxygenase (LOX) activities, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
- Antimicrobial Properties : Research indicated that derivatives of benzothiophene exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
- Cytotoxicity Studies : Preliminary cytotoxicity assays revealed that the compound exhibits selective toxicity against certain cancer cell lines, indicating its potential as an anticancer agent .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | COX Inhibition | TBD |
| Related Benzothiophene Derivative | LOX Inhibition | 0.1 |
| Benzothiophene-based Compound | Antimicrobial Activity | 0.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
